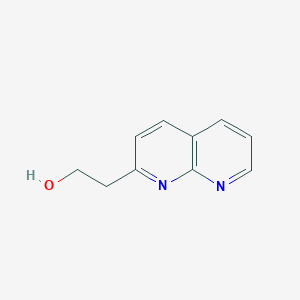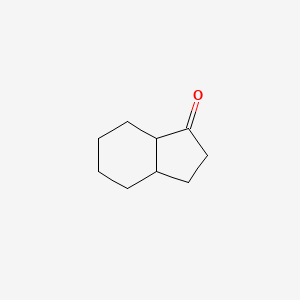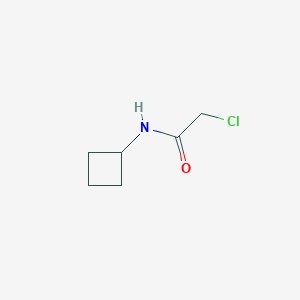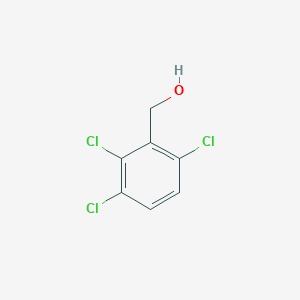
2,3,6-Trichlorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichlorobenzyl alcohol is an organic compound with the molecular formula C7H5Cl3O. It is a chlorinated derivative of benzyl alcohol, characterized by the presence of three chlorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzyl alcohol can be synthesized through several methods. One common approach involves the chlorination of benzyl alcohol under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out in the presence of a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,6-Trichlorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to 2,3,6-Trichlorotoluene using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2,3,6-Trichlorobenzaldehyde
Reduction: 2,3,6-Trichlorotoluene
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
2,3,6-Trichlorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,6-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzyl alcohol
- 2,3,5-Trichlorobenzyl alcohol
- 2,3,4-Trichlorobenzyl alcohol
Uniqueness
2,3,6-Trichlorobenzyl alcohol is unique due to the specific positioning of the chlorine atoms on the benzene ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other trichlorobenzyl alcohol derivatives. The unique structure also affects its physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5Cl3O |
|---|---|
Molecular Weight |
211.5 g/mol |
IUPAC Name |
(2,3,6-trichlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |
InChI Key |
ZEXIZBBXZUAIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)
![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)
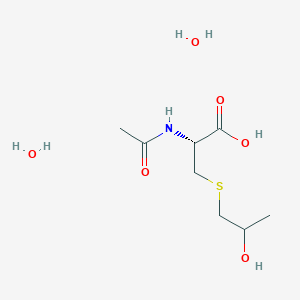
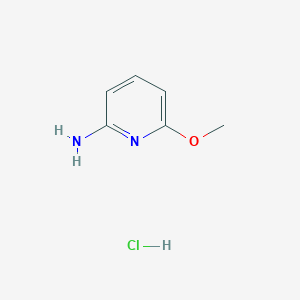
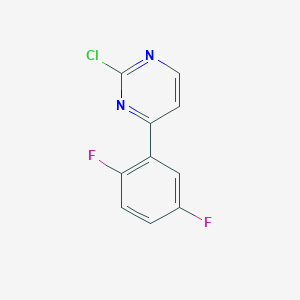
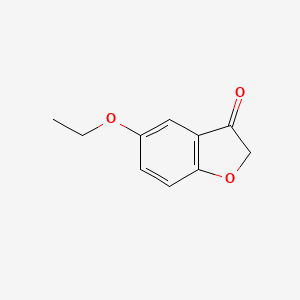
![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)
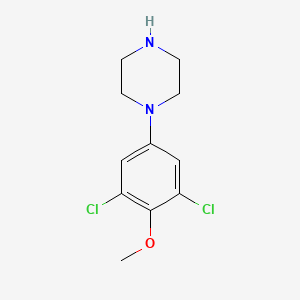
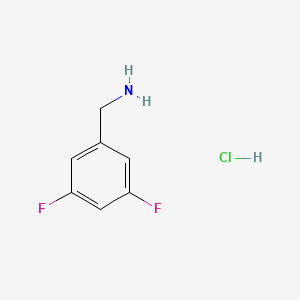
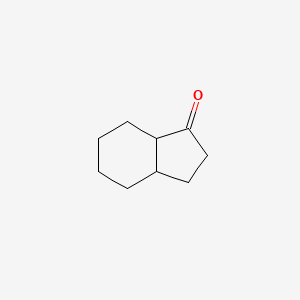
![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)
